2-(3-Methylidenepiperidin-1-yl)pyrazine

Beschreibung

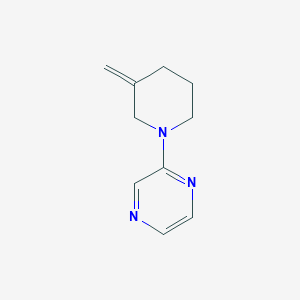

2-(3-Methylidenepiperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 3-methylidenepiperidine moiety. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at opposing positions, renowned for their role in flavor and bioactive compound synthesis .

Eigenschaften

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHXMBAWIDGZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenepiperidin-1-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid can yield the desired compound . Another method includes the cycloaddition of enones with appropriate nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylidenepiperidin-1-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced forms of the piperidine ring.

Substitution: Alkylated pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

The applications of 2-(3-Methylidenepiperidin-1-yl)pyrazine are varied, spanning pharmaceuticals, electrochemical sensing, solar cells, and fluorescent probes. The compound's uniqueness arises from its combination of a methylidene group and a piperidine structure, potentially leading to unique pharmacological properties.

Scientific Applications of Pyrazine Derivatives

Pyrazine derivatives, including those with pyrazine rings, are used in pharmaceuticals, organic materials, natural products, and bioactive molecules.

Pharmaceutical uses

- Antitubercular Agent Pyrazinamide, a pyrazine derivative, serves as a first-line drug in tuberculosis (TB) therapy. Phenotypic screening has identified 2-pyrazolylpyrimidinones, which are bactericidal against replicating Mycobacterium tuberculosis and retain potency against clinical isolates .

- Kinase Inhibition 1,2,3-Triazole-fused pyrazines have demonstrated potential as mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitors.

- β-Secretase 1 (BACE-1) Inhibition Certain compounds containing 1,2,3-triazole-fused pyrazines have shown BACE-1 inhibition.

Electrochemical Sensing

- Compounds based on pyrido[2,3-b]pyrazine have been utilized in the electrochemical sensing of DNA.

Material Science

- Solar Cells 1,2,3-Triazole-fused pyrazines have been incorporated into polymers for use in solar cells.

Other Applications

- Fluorescent Probes 1,2,3-Triazole-fused pyrazines have been used as fluorescent probes.

Examples of Pyrazine Derivatives

Pyrazine derivatives exhibit a range of applications due to their unique features.

Examples:

- 3-(4-Methylidenepiperidin-1-yl)pyrazine This pyrazine derivative contains a different substituent on piperidine.

- 3-Chloro-pyrazine As a halogenated pyrazine, it exhibits different reactivity due to the presence of chlorine.

- 2,5-Dimethylpyrazine This methylated pyrazine shows distinct biological activities compared to other pyrazines.

- 2-methyl-3-(methyl thio) pyrazine: It can be used up to 0.0200% in fragrance concentrates .

Safety Considerations

Wirkmechanismus

The mechanism of action of 2-(3-Methylidenepiperidin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Pyrazine Derivatives

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-(3-Methylidenepiperidin-1-yl)pyrazine | Pyrazine | 3-Methylidenepiperidine | Aromatic N, sp² hybridized C |

| 2-Ethyl-5-methylpyrazine | Pyrazine | Ethyl (C2), methyl (C5) | Alkyl chains |

| Imidazo[1,2-a]pyrazine derivatives | Imidazo-pyrazine fusion | Varied (e.g., thiophen-3-yl, pyridyl) | Hydrogen-bonding motifs |

| 2,5-Dimethyl-3-isopentylpyrazine | Pyrazine | Methyl (C2, C5), isopentyl (C3) | Branched alkyl groups |

Key Observations :

Key Observations :

- Antimicrobial Potential: While cocoa pyrazines (e.g., 2-ethyl-5-methylpyrazine) show antimicrobial activity linked to aroma intensity , the piperidine substituent in the target compound may enhance lipid membrane penetration, a hypothesis requiring validation.

- Kinase Inhibition : Imidazo[1,2-a]pyrazines exhibit flipped binding orientations in kinase pockets compared to simpler pyrazines, suggesting substituent-dependent target engagement . The methylidenepiperidine group may similarly modulate binding kinetics.

- Thermal Stability : Pyrazines in roasted foods (e.g., coffee) degrade with prolonged heating, losing volatile derivatives like 2,5-dimethylpyrazine . The fused piperidine ring in the target compound likely improves thermal stability, expanding its utility in high-temperature applications.

Key Observations :

- Cyclization vs. Condensation: The target compound may form via α-amino carbonyl condensation, as seen in fructosazine synthesis , whereas alkylpyrazines derive from Maillard reactions in food systems .

- Catalytic Efficiency : Tungsten-based catalysts enhance pyrazine yields from renewable carbohydrates (e.g., glucose), offering sustainable routes compared to traditional methods .

Biologische Aktivität

2-(3-Methylidenepiperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring fused with a piperidine derivative. This compound, identified by its molecular formula CHN, includes a methylidene group attached to the piperidine nitrogen, which may influence its biological activity and reactivity. The exploration of its biological properties is essential for understanding its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of both pyrazine and piperidine rings suggests potential interactions with various biological targets.

Binding Affinity

Research indicates that compounds similar to this compound may exhibit significant binding affinities to various biological targets, including enzymes and receptors. Interaction studies are crucial for determining the compound's pharmacological potential.

Inhibition Studies

Compounds based on pyrazine derivatives have been noted for their inhibitory effects on key proteins. For instance:

- c-Met Protein Kinase Inhibition : 1,2,3-Triazole-fused pyrazines have demonstrated potent inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in cancer progression.

- BACE-1 Inhibition : Certain pyrazine derivatives have shown promise in inhibiting β-secretase 1 (BACE-1), an important target in Alzheimer's disease research.

Pharmacological Applications

The unique combination of structural features in this compound may lead to distinct pharmacological properties compared to other similar compounds. For example:

- Acetylcholinesterase Inhibition : Some related compounds have been identified as acetylcholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Methylidenepiperidin-1-yl)pyrazine | Pyrazine derivative | Different substituent on piperidine |

| 3-Chloro-pyrazine | Halogenated pyrazine | Exhibits different reactivity due to chlorine |

| 2,5-Dimethylpyrazine | Methylated pyrazine | Shows distinct biological activities |

| 4-Aminopyrazole | Amino-substituted pyrazole | Known for anti-inflammatory properties |

This table highlights the variations among compounds with structural similarities to this compound, illustrating how these differences may impact their biological activities.

High-throughput Screening (HTS)

A systematic structure-activity relationship (SAR) study on related pyrazolo[3,4-b]pyridines revealed their efficacy as mGluR5 negative allosteric modulators. This indicates that similar screening approaches could be beneficial for assessing the activity of this compound against various targets .

Q & A

Q. What analytical techniques are commonly employed to identify and quantify pyrazine derivatives in complex matrices?

Gas chromatography/mass spectrometry (GC/MS) is widely used for identifying pyrazine derivatives due to its high sensitivity and ability to resolve complex mixtures. For example, GC/MS has been applied to detect pyrazines in plant root volatiles and food products, enabling precise quantification even at trace levels. Multiwavelength absorption spectroscopy combined with factor analysis can also determine protonation states and pKa values of coordinated pyrazines in metal complexes .

Q. How can the basicity of pyrazine derivatives be experimentally determined when coordinated to metal complexes?

Spectrophotometric titrations in acidic media (pH 0–7) are used to measure protonation equilibria. Overlapping spectral data are resolved via factor-analysis methods to extract pKa values. For example, studies on [M(CN)₅pz]³⁻ complexes (M = Fe, Ru, Os) revealed that pyrazine basicity correlates with chemical shifts of β-protons in NMR, providing insights into electronic interactions between the ligand and metal center .

Advanced Research Questions

Q. What computational methods are suitable for modeling the non-adiabatic dynamics of pyrazine derivatives in excited electronic states?

The multiconfiguration time-dependent Hartree (MCTDH) method enables accurate simulation of nuclear motion in large systems (e.g., 24-mode pyrazine models). This approach captures vibronic couplings between S₁ and S₂ states, reproducing experimental absorption spectra and elucidating the role of weakly coupled vibrational modes. Symmetry considerations are critical for realistic dynamics simulations .

Q. What synthetic strategies enable regioselective functionalization of pyrazine rings, such as chlorination or borylation?

- Chlorination : Phosphorus oxychloride (POCl₃) selectively deoxygenates pyrazine N-oxides, yielding monochloro derivatives. Regioselectivity is confirmed via NMR analysis of coupling patterns (e.g., singlets at δ 1.47–1.54 ppm indicating chlorination at C-5) .

- Borylation : Palladium-catalyzed Miyaura borylation of 3-bromophenylpyrazine with bis(pinacolato)diboron introduces boronic ester groups, enabling cross-coupling reactions for further derivatization .

Q. How can coordination polymers incorporating pyrazine ligands be designed to achieve specific structural and functional properties?

Mixed-ligand systems using pyrazine derivatives (e.g., 2-(pyrazol-1-yl)pyrazine) and thiocyanate bridges form 2D networks with tunable ring sizes (18- or 26-membered). The coordination geometry of Cd²⁺ centers and ligand symmetry dictate structural motifs, which can be optimized for magnetic or catalytic applications .

Q. What catalytic systems enhance the sustainable synthesis of N-heterocycles like pyrazines from renewable carbohydrate sources?

Tungsten-based catalysts (e.g., [HW₂O₇]⁻ clusters) promote one-step conversion of glucose into 2-methylpyrazine via fragmentation and cyclization. Isotope labeling and ESI-MS studies confirm the mechanism, highlighting the role of ammonia in facilitating cyclization .

Q. How do pyrazine analogs influence animal behavior in ecological studies, and what experimental designs assess their repellent effects?

Field bioassays using odorant-laced feeding areas quantify avoidance behaviors (e.g., reduced deer approach rates). Fear-related actions (tail-flagging, flight) are monitored to evaluate repellent efficacy. Pyrazine cocktails mimicking wolf urine have shown sustained aversive effects, suggesting utility in mitigating crop damage .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable pyrazine yields in catalytic systems), control experiments and isotopic tracing (e.g., ¹³C-glucose) can isolate reaction pathways .

- Experimental Design : For computational studies, validate Hamiltonian models against experimental spectra to ensure accuracy in vibronic coupling parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.